molecular formula C13H21N5O2 B2983299 4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide CAS No. 1797158-79-2

4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide

Cat. No. B2983299
CAS RN: 1797158-79-2
M. Wt: 279.344
InChI Key: OPILZXYFPZDDEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of piperazine and triazolo-pyrazine derivatives, including compounds structurally related to 4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide. These compounds have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. For instance, one study revealed that certain piperazine derivatives exhibited significant antimicrobial efficacy, highlighting their potential as templates for developing new antimicrobials (Patil et al., 2021). Another study focused on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed potent antibacterial efficacies and biofilm inhibition activities, suggesting their usefulness in combating bacterial resistance and infections (Mekky & Sanad, 2020).

Antitumor and Anticancer Applications

The structural motif of this compound has been incorporated into the synthesis of novel compounds with promising anticancer properties. A series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs showed significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Ajeesh Kumar et al., 2016). Additionally, pyranocarbazole derivatives containing the N-methyl piperazine moiety exhibited remarkable anticancer activity, particularly against MCF-7 cell lines, offering insights into the development of novel anticancer lead compounds (Liu et al., 2020).

Applications in CNS Disorders

Compounds bearing resemblance to this compound have also been explored for their therapeutic potential in treating central nervous system (CNS) disorders. For example, the synthesis and evaluation of a new piperazine derivative for antidepressant-like properties have been documented, indicating the involvement of the serotonergic and catecholaminergic systems in its pharmacological effects and suggesting its potential application in mental health therapy (Galdino et al., 2015).

properties

IUPAC Name

4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-16-3-5-17(6-4-16)13(19)15-11-8-14-18(9-11)12-2-7-20-10-12/h8-9,12H,2-7,10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPILZXYFPZDDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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